2-[(6-Methylpyridin-2-yl)methyl]azepane
Overview
Description
2-[(6-Methylpyridin-2-yl)methyl]azepane is a chemical compound that belongs to the class of azepanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyridin-2-yl)methyl]azepane typically involves the reaction of (6-Methylpyridin-2-yl)methanamine with azepane under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like triphenylphosphine. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, using a low boiling point alcohol like 1-propanol at high temperature .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methylpyridin-2-yl)methyl]azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as molecular oxygen or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has shown promise in biological assays for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-fibrotic and anti-inflammatory properties.
Industry: It is utilized in the synthesis of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-Methylpyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological activities. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinylmethanamine: This compound shares a similar pyridine structure but lacks the azepane ring.
6,6’-Dimethyl-2,2’-bipyridine: Another related compound used in coordination chemistry and catalysis.
Uniqueness
2-[(6-Methylpyridin-2-yl)methyl]azepane is unique due to its combination of a pyridine ring and an azepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)methyl]azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-5-8-13(15-11)10-12-7-3-2-4-9-14-12/h5-6,8,12,14H,2-4,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQNJDHBTJJHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393011 | |
Record name | 2-[(6-methylpyridin-2-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527674-26-6 | |
Record name | 1H-Azepine, hexahydro-2-[(6-methyl-2-pyridinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527674-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-methylpyridin-2-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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